Bde 47

Content Navigation

- 1. General Information

- 2. Procurement Baseline: BDE-47 (2,2',4,4'-Tetrabromodiphenyl Ether) as a Primary Analytical and Toxicological Standard

- 3. Why Generic Substitution Fails: The Limitations of PBDE Mixtures and Higher-Brominated Analogs

- 4. Quantitative Evidence Guide: Differentiating BDE-47 from Alternative PBDE Congeners

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

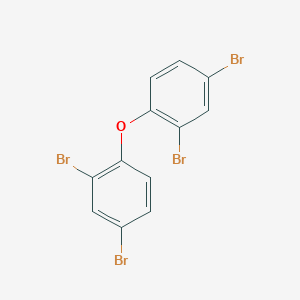

BDE-47 (CAS: 5436-43-1) is a principal tetra-brominated congener within the polybrominated diphenyl ether (PBDE) class, globally utilized as a high-purity analytical standard and toxicological reference material. Characterized by its high lipophilicity, specific volatility profile, and massive bioconcentration potential, BDE-47 is consistently identified as the most abundant PBDE congener in human blood, breast milk, and marine biota[1]. For procurement professionals and laboratory managers, sourcing pure BDE-47 is essential for calibrating gas chromatography-mass spectrometry (GC-MS) instruments, establishing baseline recovery metrics in complex biological matrices, and conducting standardized in vitro assays for endocrine disruption and neurotoxicity [2]. Its precise stoichiometry and defined physicochemical properties make it an indispensable benchmark for environmental monitoring and ecotoxicological modeling.

Attempting to substitute highly purified BDE-47 with crude commercial mixtures (e.g., PentaBDE or DE-71) or higher-brominated congeners (such as BDE-99 or BDE-209) fundamentally compromises analytical precision and mechanistic assay validity. Crude mixtures lack the defined molar concentrations necessary for exact GC-MS calibration curves and yield confounded data in receptor-binding studies [1]. Furthermore, congener-specific substitution fails due to stark physicochemical and biological divergence: the fully brominated BDE-209 benchmark is almost entirely particle-bound in atmospheric sampling and exhibits minimal acute cellular toxicity, while the closely related penta-BDE (BDE-99) lacks the specific transthyretin (TTR) binding affinity and metabolic hydroxylation profile unique to BDE-47 [2]. Consequently, laboratories must procure exact BDE-47 standards to ensure reproducibility in volatility-dependent recoveries and specific endocrine disruption pathways.

Neurotoxic Potency and Apoptotic Induction in Neuronal Assays

In in vitro models utilizing mouse cerebellar granule neurons (CGNs), BDE-47 demonstrates severe cytotoxicity and apoptotic induction that significantly outpaces higher-brominated analogs. Quantitative viability assays establish a strict potency ranking of BDE-47 > BDE-99 > BDE-153 >> BDE-209[1]. While BDE-47 drives rapid cellular accumulation and oxidative stress, the fully brominated benchmark BDE-209 fails to cause any statistically significant apoptotic cell death at equivalent tested concentrations [1].

| Evidence Dimension | Apoptotic cell death and cytotoxicity potency |

| Target Compound Data | BDE-47 (Highly potent inducer of apoptosis and cellular accumulation) |

| Comparator Or Baseline | BDE-209 (No statistically significant apoptotic cell death) and BDE-99 (Lower potency) |

| Quantified Difference | Potency ranking strictly follows BDE-47 > BDE-99 > BDE-153 >> BDE-209. |

| Conditions | Mouse cerebellar granule neurons (CGNs) exposed to 0.01–10 µM concentrations. |

Buyers designing in vitro neurotoxicity screens must select BDE-47 to accurately model the most potent bioaccumulative exposures, as higher-brominated substitutes will yield false-negative apoptotic responses.

Endocrine Disruption: Specific Transthyretin (TTR) Binding Affinity

BDE-47 and its hydroxylated metabolites exhibit highly specific competitive binding to the plasma transport protein transthyretin (TTR), a critical pathway for thyroid hormone disruption. In vitro competitive binding assays reveal that BDE-47 possesses active TTR binding (IC50 > 25 µM), which is massively amplified upon metabolic conversion to hydroxylated BDE-47 (IC50 = 0.18 µM) [1]. In direct contrast, the closely related in-class substitute BDE-99 shows zero TTR binding activity under identical assay conditions[1].

| Evidence Dimension | Competitive binding to transthyretin (TTR) |

| Target Compound Data | BDE-47 (Active binding; hydroxylated metabolite IC50 = 0.18 µM) |

| Comparator Or Baseline | BDE-99 (No TTR binding activity observed) |

| Quantified Difference | BDE-47 actively displaces thyroxine (T4) from TTR, whereas BDE-99 is completely inactive in this pathway. |

| Conditions | In vitro competitive binding assay using human TTR and 125I-T4 displacement. |

For laboratories conducting thyroid hormone disruption assays, substituting BDE-47 with BDE-99 will result in a complete loss of the TTR-pathway signal, invalidating the endocrine model.

Atmospheric Partitioning and GC-MS Volatility Profiling

The degree of bromination fundamentally alters the vapor pressure and environmental partitioning of PBDEs, making BDE-47 an essential standard for volatile fraction analysis. Atmospheric sampling data demonstrates that approximately 80% of BDE-47 partitions into the gas phase [1]. In contrast, the penta-BDEs (BDE-99 and BDE-100) partition only 55–65% into the gas phase, while the deca-BDE benchmark (BDE-209) is almost entirely particle-bound [1]. This distinct volatility profile directly impacts GC-MS retention times and recovery efficiencies.

| Evidence Dimension | Gas-phase vs. particle-phase atmospheric partitioning |

| Target Compound Data | BDE-47 (~80% in the gas phase) |

| Comparator Or Baseline | BDE-99 (~55-65% in gas phase) and BDE-153 (~30% in gas phase) |

| Quantified Difference | BDE-47 exhibits a 15-25% higher gas-phase presence than BDE-99, and a 50% higher presence than BDE-153. |

| Conditions | Environmental air sampling and vapor pressure (P°L) analysis. |

Analytical chemists configuring air sampling matrices (e.g., PUF disks) or GC-MS methods must procure BDE-47 to accurately calibrate for high-volatility, gas-phase dominant congeners.

Bioconcentration Factor (BCF) and Analytical Recovery Spikes

BDE-47 is characterized by extreme bioaccumulation potential, making it the primary target analyte for recovery spikes in biological matrices. In standardized aquatic models, BDE-47 achieves massive Bioconcentration Factors (BCF), ranging from 16,392 to 24,125 L/kg in species such as zebrafish larvae and Psetta maxima [1]. Because of its dominance in biological tissues, validated analytical extraction methods specifically optimize for BDE-47, routinely achieving 83–90% recovery rates in complex matrices like human blood with limits of quantitation as low as 0.2 µg/L[2].

| Evidence Dimension | Bioconcentration Factor (BCF) and Matrix Recovery |

| Target Compound Data | BDE-47 (BCF up to 24,125 L/kg; 83-90% analytical recovery in blood) |

| Comparator Or Baseline | General PBDE class baselines |

| Quantified Difference | BDE-47 consistently represents the highest concentration burden in biota, requiring specific optimized extraction protocols. |

| Conditions | In vivo aquatic exposure models and GC-MS blood extraction assays. |

Procuring high-purity BDE-47 is mandatory for establishing baseline recovery metrics and validating extraction protocols in ecotoxicological and human biomonitoring studies.

GC-MS Calibration for Environmental Biomonitoring

Due to its ~80% gas-phase partitioning and specific retention time, BDE-47 is the mandatory analytical standard for quantifying tetra-BDEs in air, water, and soil samples. It is essential for calibrating GC-MS instruments and validating extraction recoveries (e.g., PUF disks or biological matrices) [1].

In Vitro Neurotoxicity and Apoptosis Screening

Because BDE-47 demonstrates significantly higher cytotoxicity and cellular accumulation than BDE-209 or BDE-153, it is the preferred positive control and challenge agent in neuronal cell culture assays evaluating oxidative stress and apoptotic pathways [2].

Endocrine Disruptor Assays (Thyroid Hormone Transport)

BDE-47 must be selected over BDE-99 for competitive binding assays involving transthyretin (TTR). Its unique ability to displace thyroxine (T4), especially after metabolic hydroxylation, makes it critical for accurately modeling PBDE-induced thyroid disruption [3].

Ecotoxicological Bioaccumulation Modeling

With Bioconcentration Factors (BCF) exceeding 24,000 L/kg in aquatic models, pure BDE-47 is utilized in dosing studies to establish baseline tissue accumulation rates, metabolic debromination pathways, and regulatory persistence metrics [4].

References

- [1] Concentrations and Spatial Variations of Polybrominated Diphenyl Ethers. Environ. Sci. Technol.

- [2] Comparative Cytotoxicity and Intracellular Accumulation of Five Polybrominated Diphenyl Ether Congeners. Toxicol Sci.

- [3] NTP Technical Report on the Toxicology Studies of a Pentabromodiphenyl Ether Mixture.

- [4] Assessing Bioconcentration and Biotransformation of BDE-47 In Vitro. Int J Environ Res Public Health.